molecular formula C15H18N2S B024546 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine CAS No. 105512-86-5

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine

Cat. No.: B024546
CAS No.: 105512-86-5
M. Wt: 258.4 g/mol
InChI Key: MWEXZTFCZYULFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H18N2S and its molecular weight is 258.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-Stimuli Response and Security Ink Application

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine, as part of a novel V-shaped molecule, exhibits significant multi-stimuli responses. This compound shows a profound intramolecular charge transfer (ICT) effect, enhanced aggregation-induced emission (AIE), and morphology-dependent fluorochromism, triggered by mechanical force or pH changes. Its unique properties have potential applications in security inks, offering a method for secure communication without the need for a covering agent (Lu & Xia, 2016).

Molecular and Electronic Structure Analysis

The molecular and electronic structures of derivatives of this compound have been explored in detail. Studies using various techniques like NMR, IR, X-ray diffraction, and computational methods provide insights into the geometry, vibrational frequencies, and molecular orbital energies. Such investigations are crucial for understanding the chemical and physical properties of these compounds, which can be applied in different fields of chemistry and material science (Özdemir et al., 2009).

Corrosion Inhibition in Iron

Derivatives of this compound have been studied for their potential as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in protecting iron surfaces from corrosion. This research is significant in the field of materials science, especially for industries dealing with metal preservation and maintenance (Kaya et al., 2016).

X-ray Crystallographic and Spectroscopic Studies

X-ray crystallography and spectroscopy have been used to study the structure of aminothiazole derivatives, including those related to this compound. These studies offer valuable insights into the solid-state structures, hydrogen bonding, and electronic properties of these compounds, which are relevant in pharmaceuticals, agrochemicals, and dyes (Adeel et al., 2017).

Synthesis of Enantiomerically Pure Compounds and Cycloaddition Reactions

The synthesis of enantiomerically pure 1,3-thiazole derivatives and their involvement in stereoselective 1,3-dipolar cycloaddition reactions have been explored. These reactions are critical for creating optically active compounds, which have significant implications in pharmaceuticals and asymmetric synthesis (Gebert & Heimgartner, 2002).

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXZTFCZYULFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357443
Record name 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105512-86-5
Record name 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.